

CAS number 13209-15-9 properties and hazards

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Compound of Interest

Compound Name: 1,2-Bis(dibromomethyl)benzene

Cat. No.: B1266051

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An In-depth Technical Guide to $\alpha,\alpha,\alpha',\alpha'$ -Tetrabromo-o-xylene (CAS No. 13209-15-9)

For Researchers and Chemical Synthesis Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and hazards associated with $\alpha,\alpha,\alpha',\alpha'$ -Tetrabromo-o-xylene (CAS No. 13209-15-9). This document is intended for researchers, scientists, and professionals in chemical synthesis and materials science. While the compound is a valuable intermediate in organic synthesis, particularly for polymers and as a precursor to other chemicals, it is crucial to note that there is no documented evidence of its application in drug development or specific biological signaling pathways. Its primary relevance to life sciences is in the context of its toxicological properties as a hazardous material.

Chemical and Physical Properties

$\alpha,\alpha,\alpha',\alpha'$ -Tetrabromo-o-xylene, also known as **1,2-Bis(dibromomethyl)benzene**, is a halogenated aromatic hydrocarbon.^[1] It is a solid at room temperature, appearing as an off-white to grey crystalline powder.^[2] Key physical and chemical properties are summarized in the table below.

Property	Value	References
CAS Number	13209-15-9	[3]
Molecular Formula	C ₈ H ₆ Br ₄	[3]
Molecular Weight	421.75 g/mol	[3]
Melting Point	114-116 °C	[4]
Appearance	Off-white to grey crystalline powder	[2]
Solubility	Insoluble in water	[5]
Storage Temperature	Store below +30°C	[5]
InChI Key	LNAOKZKISWEZNY-UHFFFAOYSA-N	[6]
SMILES	<chem>C1=CC=C(C(=C1)C(Br)Br)C(Br)Br</chem>	[3]

Synthesis and Reactions

Synthesis of $\alpha,\alpha,\alpha',\alpha'$ -Tetrabromo-o-xylene

The primary method for synthesizing $\alpha,\alpha,\alpha',\alpha'$ -Tetrabromo-o-xylene is through the photochemical bromination of o-xylene.[3]

Experimental Protocol: Synthesis of $\alpha,\alpha,\alpha',\alpha'$ -Tetrabromo-o-xylene

Materials:

- o-xylene
- Bromine
- Chloroform
- Norit (activated carbon)

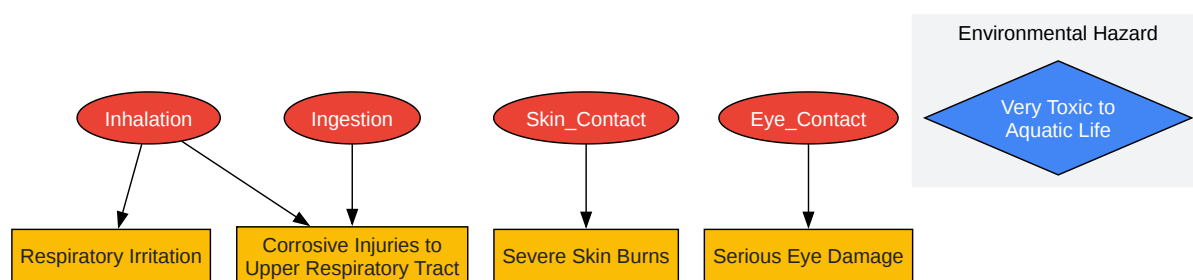
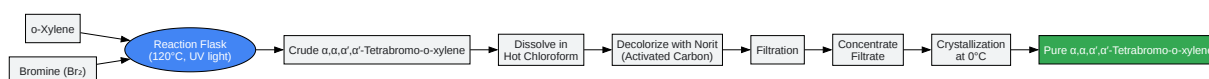
Equipment:

- 2-liter three-necked flask
- Mechanical stirrer
- Dropping funnel
- Reflux condenser
- Ultraviolet lamp (e.g., 275-watt sun lamp)
- Heating mantle
- Büchner funnel

Procedure:

- In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 212 g (2.0 moles) of o-xylene.
- Position an ultraviolet lamp approximately 1 cm from the flask to ensure maximum light exposure.
- Heat the o-xylene to 120°C using a heating mantle while stirring.
- Slowly add 700 g (4.4 moles) of bromine from the dropping funnel. The rate of addition should be controlled so that the bromine color dissipates as it is added.
- After the addition is complete, continue to heat and stir the mixture for an additional 30 minutes.
- Allow the reaction mixture to cool. The crude, dark, solid tetrabromide will crystallize.
- Dissolve the crude product in 2 liters of hot chloroform.
- Add 100 g of Norit to the chloroform solution and filter the mixture using slight suction.
- Repeat the Norit treatment to decolorize the solution.

- Concentrate the resulting tan-colored filtrate to 250-300 ml by distillation under reduced pressure.
- Chill the concentrated solution to 0°C to induce crystallization.
- Collect the solid product on a cold Büchner funnel and wash with a small amount of cold chloroform.
- A second crop of crystals can be obtained by further concentrating the filtrate.
- The final yield of $\alpha,\alpha,\alpha',\alpha'$ -Tetrabromo-o-xylene is typically in the range of 74–80%, with a melting point of 115–116°C.[7]



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